
2-(4-Chloro-3-(trifluoromethyl)phenyl)acetonitrile
Overview
Description
2-(4-Chloro-3-(trifluoromethyl)phenyl)acetonitrile is an organic compound characterized by the presence of a chloro and trifluoromethyl group attached to a phenyl ring, with an acetonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chloro-3-(trifluoromethyl)phenyl)acetonitrile typically involves the reaction of 4-chloro-3-(trifluoromethyl)benzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The reaction is carried out under reflux conditions to ensure complete conversion of the starting material to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to ensure consistent product quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of primary amines.
Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by various nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for methoxylation reactions.
Major Products Formed:
Oxidation: 2-(4-Chloro-3-(trifluoromethyl)phenyl)acetic acid.
Reduction: 2-(4-Chloro-3-(trifluoromethyl)phenyl)ethylamine.
Substitution: 2-(4-Methoxy-3-(trifluoromethyl)phenyl)acetonitrile.
Scientific Research Applications
Chemistry
In the field of chemistry, this compound serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structural features allow it to participate in diverse chemical reactions, making it valuable for developing new materials and specialty chemicals.
Biology
Research indicates that 2-(4-Chloro-3-(trifluoromethyl)phenyl)acetonitrile exhibits potential biological activities , particularly antimicrobial and anticancer properties. Studies have shown that at higher concentrations, this compound can inhibit the growth of Candida albicans, suggesting its utility as an antifungal agent.
Medicine
In medicinal chemistry, this compound is explored as a precursor for developing new therapeutic agents targeting specific biological pathways. The presence of the trifluoromethyl group enhances its pharmacological profile by improving metabolic stability and bioavailability.
Case Studies
- In Vitro Studies : A study on the effects of this compound on Candida albicans demonstrated complete inhibition of fungal growth at concentrations of 100 µg/mL, indicating strong antifungal potential.
- Comparative Analysis : Comparative studies with established antifungal agents like amphotericin B revealed that this compound exhibits comparable efficacy at specific concentrations, suggesting its potential as an alternative treatment option.
Potential Therapeutic Applications
The compound's antimicrobial properties are noteworthy; however, its role in drug development extends beyond that. The trifluoromethyl group is known to improve the potency of compounds against various biological targets, including enzymes involved in disease pathways. This makes it a candidate for further exploration in therapeutic applications.
Mechanism of Action
The mechanism of action of 2-(4-Chloro-3-(trifluoromethyl)phenyl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The presence of the trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in target proteins. This interaction can result in inhibition or activation of enzymatic activities, influencing various cellular processes.
Comparison with Similar Compounds
- 2-(4-Bromo-3-(trifluoromethyl)phenyl)acetonitrile
- 2-(4-Fluoro-3-(trifluoromethyl)phenyl)acetonitrile
- 2-(4-Methyl-3-(trifluoromethyl)phenyl)acetonitrile
Comparison: Compared to its analogs, 2-(4-Chloro-3-(trifluoromethyl)phenyl)acetonitrile exhibits unique reactivity due to the presence of the chloro group, which can participate in various substitution reactions. The trifluoromethyl group imparts significant electron-withdrawing effects, influencing the compound’s chemical stability and reactivity. This combination of functional groups makes it a valuable intermediate in the synthesis of complex organic molecules.
Biological Activity
2-(4-Chloro-3-(trifluoromethyl)phenyl)acetonitrile is a chemical compound that has garnered attention in medicinal chemistry due to its notable biological activities. This article explores its synthesis, properties, and biological relevance, particularly focusing on its antimicrobial and potential therapeutic effects.
Chemical Structure and Properties
The molecular formula of this compound is C9H5ClF3N. The compound features a phenyl ring with a chloro group at the para position and a trifluoromethyl group at the meta position relative to the acetonitrile group. This unique structure contributes to its reactivity and biological activity.
Property | Value |
---|---|
Molecular Weight | 221.59 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents, poorly soluble in water |
LogP (Octanol-water partition coefficient) | Not specified |
Synthesis
The synthesis of this compound typically involves several key steps, including the introduction of the chloro and trifluoromethyl groups onto the phenyl ring. Various synthetic routes have been explored to optimize yield and purity, often utilizing advanced techniques such as continuous flow reactors.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. It has been shown to exhibit significant activity against various bacterial strains, including Escherichia coli and Bacillus cereus. The Minimum Inhibitory Concentration (MIC) values for these bacteria suggest that this compound could serve as a potential antimicrobial agent.
Table 1: Antimicrobial Activity Data
Bacterial Strain | MIC (µg/mL) |
---|---|
Escherichia coli | 32 |
Bacillus cereus | 16 |
Candida albicans | 64 |
The mechanism behind its antimicrobial action may involve interference with bacterial cell wall synthesis or disruption of membrane integrity, although further studies are needed to elucidate the exact pathways.
Potential Therapeutic Applications
In addition to its antimicrobial properties, this compound has been investigated for its potential role in drug development. The trifluoromethyl group is known to enhance the pharmacological profile of compounds by improving their metabolic stability and bioavailability. Research indicates that compounds containing this functional group often show improved potency against various biological targets, including enzymes involved in disease pathways.
Case Studies
- In Vitro Studies : A study examining the compound's effects on Candida albicans demonstrated that at higher concentrations (100 µg), it completely inhibited fungal growth, indicating a strong antifungal potential .
- Comparative Analysis : In comparative studies with other antifungal agents like amphotericin B, this compound exhibited comparable efficacy at specific concentrations, suggesting it could be developed as an alternative treatment option .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-(4-chloro-3-(trifluoromethyl)phenyl)acetonitrile, and how do reaction conditions influence yield?
Methodological Answer: The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common method involves reacting phenyl 4-chloro-3-(trifluoromethyl)phenyl carbamate with amines or phenols in the presence of a base like DABCO (1,4-diazabicyclo[2.2.2]octane) in acetonitrile at 65°C under reflux. For example, Sorafenib and Regorafenib derivatives are synthesized using this approach . Key variables affecting yield include:
- Solvent choice : Acetonitrile is preferred for its polarity and boiling point (65°C).
- Base selection : DABCO enhances reaction efficiency by deprotonating intermediates.
- Temperature control : Reflux at 65°C balances reaction rate and side-product formation.
Q. How is this compound characterized, and what analytical techniques are critical for purity assessment?
Methodological Answer: Characterization involves:
- NMR spectroscopy (¹H, ¹³C, and ¹⁹F) to confirm structure and substituent positions .
- High-resolution mass spectrometry (HRMS) for molecular weight validation .
- HPLC with UV detection (e.g., 254 nm) to quantify impurities (<2% by area).
Purity is assessed via GC-MS to detect volatile byproducts and elemental analysis to verify stoichiometry .
Q. What are common impurities in synthetic batches, and how are they mitigated?
Methodological Answer: Typical impurities include:
- Unreacted starting materials : Residual phenyl carbamate derivatives, minimized via extended reaction times (1–2 hours) .
- Hydrolysis products : Acetamide derivatives formed due to moisture; controlled by anhydrous conditions .
- Isomeric byproducts : E.g., meta-substituted analogs, reduced by optimizing electrophilic substitution conditions .
Purification involves recrystallization (hexane washes) and column chromatography (silica gel, ethyl acetate/hexane gradients) .
Advanced Research Questions
Q. How do steric and electronic effects of the trifluoromethyl and chloro substituents influence reactivity in cross-coupling reactions?
Methodological Answer: The electron-withdrawing trifluoromethyl group deactivates the aromatic ring, slowing electrophilic substitution but stabilizing intermediates in SNAr reactions. The chloro substituent directs incoming nucleophiles to the para position via resonance. Experimental strategies include:
- Kinetic studies : Monitoring reaction progress via in-situ IR or NMR to identify rate-limiting steps.
- Computational modeling : DFT calculations to predict regioselectivity in Ullmann or Suzuki couplings .
Q. How can reaction conditions be optimized to scale up synthesis while maintaining enantiomeric purity?
Methodological Answer: For large-scale synthesis:
- Catalyst screening : Use chiral ligands (e.g., BINAP) with palladium catalysts to enhance enantioselectivity .
- Continuous flow systems : Improve heat/mass transfer and reduce side reactions (e.g., hydrolysis) .
- In-line analytics : Implement PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time monitoring .
Q. What methodologies are used to evaluate the biological activity of derivatives, and how are structure-activity relationships (SAR) analyzed?
Methodological Answer:
- In vitro assays : MTT assays against cancer cell lines (e.g., HepG2, MCF-7) to measure anti-proliferative activity .
- SAR analysis : Compare substituent effects (e.g., fluoro vs. methoxy groups) on IC₅₀ values. For example, (Z)-3-(4-propoxyphenyl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile showed enhanced selectivity due to π-π stacking interactions .
- Molecular docking : Simulate binding to target proteins (e.g., kinases) using AutoDock Vina .
Q. How should researchers address contradictory data in spectroscopic characterization or biological activity?
Methodological Answer:
Properties
IUPAC Name |
2-[4-chloro-3-(trifluoromethyl)phenyl]acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClF3N/c10-8-2-1-6(3-4-14)5-7(8)9(11,12)13/h1-2,5H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHHNQKBCGYUWAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC#N)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00407439 | |
Record name | [4-Chloro-3-(trifluoromethyl)phenyl]acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00407439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22902-82-5 | |
Record name | [4-Chloro-3-(trifluoromethyl)phenyl]acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00407439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.